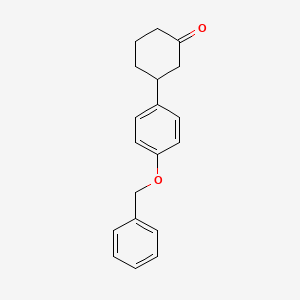

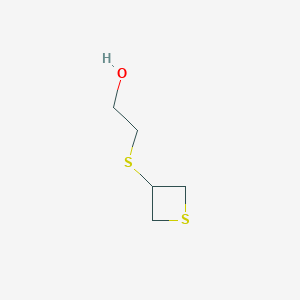

3-(4-(Benzyloxy)phenyl)cyclohexanone

货号 B8519552

CAS 编号:

892492-36-3

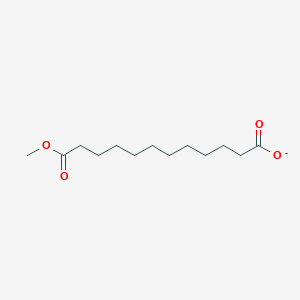

分子量: 280.4 g/mol

InChI 键: YZONEBRDMZPARZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-(Benzyloxy)phenyl)cyclohexanone” is a chemical compound that is structurally similar to 4-Phenylcyclohexanone . It is used in the synthesis of CCR2 antagonists for the treatment of rheumatoid arthritis, atherosclerosis, and other disease states .

Synthesis Analysis

The synthesis of “3-(4-(Benzyloxy)phenyl)cyclohexanone” involves several steps. One method involves the reaction of phenylpyruvate and suitable enones in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . Another method involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor .Molecular Structure Analysis

The molecular formula of “3-(4-(Benzyloxy)phenyl)cyclohexanone” is C13H16O2 . It has a molecular weight of 204.265 Da .Chemical Reactions Analysis

“3-(4-(Benzyloxy)phenyl)cyclohexanone” can undergo various chemical reactions. For example, it can undergo Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . It can also participate in Suzuki–Miyaura coupling reactions .安全和危害

属性

CAS 编号 |

892492-36-3 |

|---|---|

产品名称 |

3-(4-(Benzyloxy)phenyl)cyclohexanone |

分子式 |

C19H20O2 |

分子量 |

280.4 g/mol |

IUPAC 名称 |

3-(4-phenylmethoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C19H20O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13-14H2 |

InChI 键 |

YZONEBRDMZPARZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

[4-(Benzyloxy)phenyl]boronic acid (2 g, 8.77 mmol) was dissolved in dioxane/water (50 mL/5 mL) and Rh(acac)(C2H4)2 (68 mg, 0.26 mmol) and racemic BINAP (164 mg, 0.26 mmol) were added. The mixture was degassed 3 times and put under a nitrogen atmosphere. Cyclohexenone (1.02 mL, 10.52 mmol) was added to the yellow solution and the mixture heated at reflux overnight. The reaction mixture was cooled, saturated aqueous sodium hydrogen carbonate solution (50 mL) added, then extracted with EtOAc (2×100 mL). The organic extracts were washed with water (100 mL) and dried. Volatile material was removed by evaporation and purification by chromatography gave the title compound (565 mg, 23%) as a solid; 1H NMR δ1.65-1.69 (1H, m), 1.78-1.93 (2H, m), 1.99-2.04 (1H, m), 2.22-2.35 (2H, m), 2.39-2.43 (1H, m), 2.65 (1H, m), 2.90-2.96 (1H, m), 5.08 (2H, s), 6.96 (2H, d), 7.20 (2H, d), 7.31-7.45 (5H, m); MS m/e MH+ 281.

[Compound]

Name

Rh(acac)(C2H4)2

Quantity

68 mg

Type

reactant

Reaction Step Two

Name

Yield

23%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![4-[3-(2-methylsulfanyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8519480.png)

![3-(2-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519499.png)

![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B8519513.png)

![3-(4-Chlorophenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519558.png)

![tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate](/img/structure/B8519586.png)